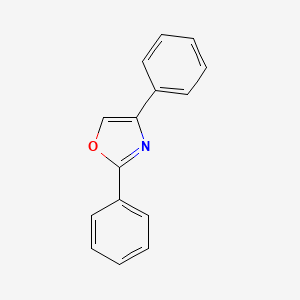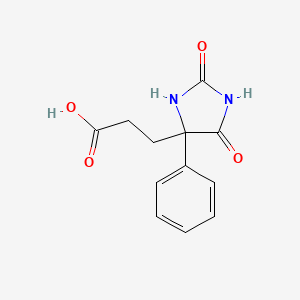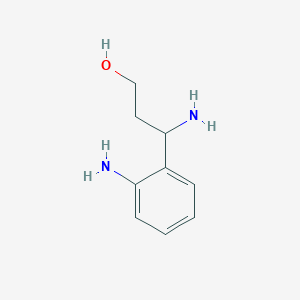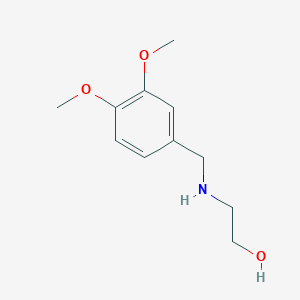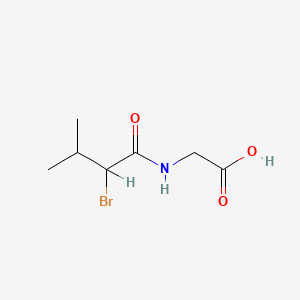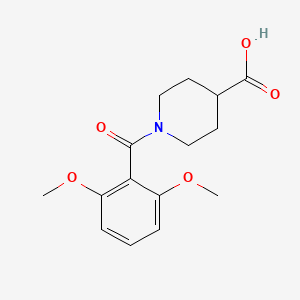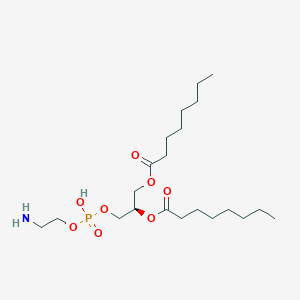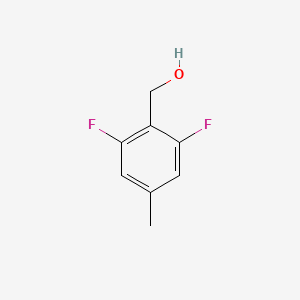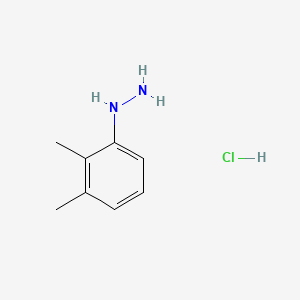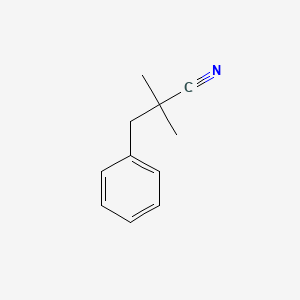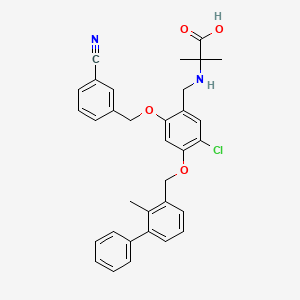
NP19
Descripción general
Descripción
NP19 is a novel synthetic compound that has been developed and studied in recent years for its potential applications in scientific research. It is an organic compound that belongs to the family of compounds known as N-phenyl-2-pyridone (NP2) derivatives. NP19 has been studied for its potential to act as a ligand in an array of biochemical and physiological processes.
Aplicaciones Científicas De Investigación
Cancer Immunotherapy
“PD-1/PD-L1-IN-NP19” plays a significant role in cancer immunotherapy . It targets the immune system’s PD-1/PD-L1 pathway, which is a promising alternative for cancer treatment . This pathway allows cancer cells to avoid immune destruction by inhibiting T-cells .
pH-Selective Inhibition
Researchers have developed inhibitors that block the PD-L1 pathway, specifically in the acidic environment of tumors . This pH-selective inhibition shows greater effectiveness in the acidic conditions typical of cancerous tissues .
Minimizing Risk of Unwanted Immune System Activation
While the PD-1/PD-L1 pathway holds promise in cancer treatment, it poses a risk of unwanted immune system activation against healthy cells . The pH-selective inhibition strategy minimizes this risk by selectively targeting the PD-L1 pathway within the acidic microenvironment of tumors .
Computational Techniques in Drug Development
Computational techniques are employed to develop these inhibitors . These techniques include virtual screening, molecular mechanics, and molecular dynamics simulations . They analyze natural compounds to find potential hits with the desired properties .
Small Molecule Inhibitors
Small molecule inhibitors that target the PD-1/PD-L1 axis have shown promising cellular inhibitory activity . They potentially counteract the disadvantages of monoclonal antibodies, such as poor oral bioavailability, adverse events in multiple organ systems, and resistance .
Nanotherapeutics
Nanotherapeutics have been developed that can bind with both the PD-1-expressing T cells and the PD-L1-expressing tumor cells . This facilitates the formation of immunological synapses between T lymphocytes and tumor cells, enhancing immune responses .
Clinical Implications
Clinical studies have shown that inhibitors of the PD-1/PD-L1 pathway can result in an objective response in one-third of patients with certain types of cancer . The rest of the patients show disease control for 12 months or longer .
Future Research Directions
The research on “PD-1/PD-L1-IN-NP19” suggests a novel approach for experimental groups to explore . This includes the development of targeted, pH-dependent inhibitors that could mark a significant step in enhancing the precision and effectiveness of immunotherapy treatments .
Mecanismo De Acción
Target of Action
The primary target of NP19 is the interaction between the programmed cell death protein 1 (PD-1) and its ligand, programmed cell death 1 ligand 1 (PD-L1) . PD-1 is a transmembrane protein that is widely expressed on the surface of activated T cells, B cells, monocytes, and other immune cells . PD-L1 is a member of the B7 family of T cell co-inhibitory molecules and is widely expressed in antigen-presenting cells and tissues .
Mode of Action
NP19 acts as an inhibitor of the PD-1/PD-L1 interaction, with an IC50 of 12.5 nM for the human PD-1/PD-L1 interaction . By inhibiting this interaction, NP19 can potentially activate the immune microenvironment in tumors, contributing to its antitumor effects .
Biochemical Pathways
The PD-1/PD-L1 signaling pathway plays a vital role in maintaining peripheral tolerance, which prevents dysregulated immunity and harmful immune responses . The interaction of PD-1 and PD-L1 negatively regulates the adaptive immune response mainly by inhibiting the activity of effector T cells while enhancing the function of immunosuppressive regulatory T cells (Tregs) . Cancer cells can exploit this pathway to escape t-cell–mediated tumor-specific immunity .
Pharmacokinetics
It’s important to note that compared to traditional small-molecule drugs, immune checkpoint inhibitors (icis) like np19 exhibit unique pharmacokinetic characteristics due to their high molecular weight .
Result of Action
The blockade of the PD-1/PD-L1 interaction by NP19 restores T cell activity and enhances anti-tumor immunity . This has been shown to achieve remarkable success in cancer therapy .
Action Environment
The action of NP19 can be influenced by the tumor microenvironment. The PD-1/PD-L1 signaling axis regulates immune responses to prevent exacerbated activation and autoimmunity . Many tumors exploit this mechanism by overexpressing PD-L1 . Therefore, the efficacy and stability of NP19 can be influenced by factors such as the level of PD-L1 expression in the tumor microenvironment.
Propiedades
IUPAC Name |
2-[[5-chloro-2-[(3-cyanophenyl)methoxy]-4-[(2-methyl-3-phenylphenyl)methoxy]phenyl]methylamino]-2-methylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H31ClN2O4/c1-22-26(13-8-14-28(22)25-11-5-4-6-12-25)21-40-31-17-30(39-20-24-10-7-9-23(15-24)18-35)27(16-29(31)34)19-36-33(2,3)32(37)38/h4-17,36H,19-21H2,1-3H3,(H,37,38) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZPKZNFXWGTUGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C2=CC=CC=C2)COC3=C(C=C(C(=C3)OCC4=CC(=CC=C4)C#N)CNC(C)(C)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H31ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
PD-1/PD-L1-IN-NP19 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



